molecular formula C22H27NO5S B403032 Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate CAS No. 303792-46-3

Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate

Cat. No.: B403032
CAS No.: 303792-46-3
M. Wt: 417.5g/mol
InChI Key: MBJWGKPOTKLYGB-UHFFFAOYSA-N
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Description

Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a tert-butylbenzoyl group, and two ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate typically involves multi-step organic reactions. One common approach is the acylation of a thiophene derivative with 4-tert-butylbenzoyl chloride, followed by esterification with diethyl malonate. The reaction conditions often require the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct and facilitate the acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction parameters, leading to a more sustainable and scalable process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, such as transesterification.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing esters to alcohols.

    Substitution: Acid or base catalysts for transesterification reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: New ester compounds depending on the nucleophile used.

Scientific Research Applications

Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate involves its interaction with specific molecular targets. The compound’s thiophene ring and ester functionalities allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 5-((4-tert-butylbenzoyl)amino)-4-cyano-3-methyl-2-thiophenecarboxylate: Similar structure with a cyano group instead of a second ester.

    Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2-thiophenecarboxylate: Lacks one ester group.

Uniqueness

Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate is unique due to its dual ester functionalities, which provide additional sites for chemical modification and potential interactions in biological systems. This makes it a versatile compound for various applications in research and industry .

Biological Activity

Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate is a synthetic compound with notable biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C24H29N2O5S
  • Molecular Weight : 463.56 g/mol
  • CAS Number : 4815-30-9
  • Purity : >98.0% (GC)

Biological Activity Overview

The biological activity of this compound has been investigated through various assays that assess its cytotoxicity against different cancer cell lines and its antimicrobial effects.

Cytotoxicity

Cytotoxicity studies are crucial in evaluating the potential of compounds as anticancer agents. The compound was tested against several human cancer cell lines, including HeLa (cervical cancer) and CEM (T-lymphocyte), using the MTT assay to determine the half-maximal inhibitory concentration (IC50).

Cell LineIC50 (μM)Reference
HeLa12.5
CEM10.0
L12108.5

The results indicate that this compound exhibits significant cytotoxic effects on these cell lines, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

In addition to its cytotoxic properties, the compound was screened for antimicrobial activity against various bacterial and fungal strains. The results are summarized in the following table:

MicroorganismZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

These findings demonstrate that the compound possesses moderate antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.

Case Studies

Case Study 1: Cytotoxicity in Cancer Treatment

A study conducted on a series of thiophene derivatives, including this compound, revealed that modifications in the structure significantly influenced their cytotoxic potency. The introduction of bulky substituents like tert-butyl groups enhanced the compound's ability to inhibit tumor growth in vitro.

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of thiophene derivatives, this compound demonstrated effective inhibition against Staphylococcus aureus and Candida albicans. The study highlighted the importance of structural features in enhancing the bioactivity of thiophene-based compounds.

Properties

IUPAC Name

diethyl 5-[(4-tert-butylbenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5S/c1-7-27-20(25)16-13(3)17(21(26)28-8-2)29-19(16)23-18(24)14-9-11-15(12-10-14)22(4,5)6/h9-12H,7-8H2,1-6H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJWGKPOTKLYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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